Abt-639 - 1235560-28-7

Abt-639

Catalog Number: EVT-256949
CAS Number: 1235560-28-7
Molecular Formula: C20H20ClF2N3O3S
Molecular Weight: 455.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ABT-639 is a peripherally acting, highly selective T-type Cav3.2 calcium channel blocker [, , , ]. This compound has been extensively investigated for its potential therapeutic applications in pain management, particularly for neuropathic pain [, , , , ]. Research also suggests potential applications in treating glioma by inducing apoptosis via endoplasmic reticulum stress [].

Pregabalin

  • Compound Description: Pregabalin is an approved drug for treating neuropathic pain, including diabetic peripheral neuropathic pain. It acts by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, inhibiting the release of excitatory neurotransmitters. [, ]
  • Relevance: Pregabalin was used as a positive control in clinical trials evaluating the efficacy of ABT-639 for diabetic peripheral neuropathic pain [] and in an experimental pain model using intradermal capsaicin. [] While both compounds target pain pathways, pregabalin acts centrally, whereas ABT-639 is believed to act primarily on peripheral nerves.

Lidocaine

  • Compound Description: Lidocaine is a local anesthetic that blocks voltage-gated sodium channels, inhibiting nerve impulse transmission. []
  • Relevance: Lidocaine was used as a positive control in a study assessing the effects of ABT-639 on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy. [] Both compounds are aimed at reducing pain signaling, but lidocaine acts locally by blocking sodium channels, while ABT-639 targets T-type calcium channels, primarily Cav3.2.

NNC55-0396

  • Compound Description: NNC55-0396 is a selective T-type calcium channel blocker, though its specific subtype selectivity profile is not mentioned in the provided abstracts. []
  • Relevance: Similar to ABT-639, NNC55-0396 was found to induce apoptosis in glioma cells through the activation of endoplasmic reticulum stress. [] This suggests that both compounds may share a similar mechanism of action by inhibiting T-type calcium channels, ultimately leading to apoptosis in certain cell types.

UR906

  • Compound Description: UR906 is an endoplasmic reticulum stress inhibitor. []
  • Relevance: UR906 was shown to block ABT-639-induced apoptosis in glioma cells, suggesting that ABT-639's pro-apoptotic effect might be mediated by endoplasmic reticulum stress. [] This highlights the role of endoplasmic reticulum stress as a potential downstream pathway affected by ABT-639's inhibition of T-type calcium channels.

Compounds 1, 2, and 4

  • Compound Description: These are sulfonamide derivatives that served as early lead compounds in the development of ABT-639. Compounds 1 and 2 exhibited poor metabolic stability, while compound 4 showed improved stability and oral bioavailability. []
  • Relevance: These compounds represent earlier stages in the optimization of ABT-639's structure to achieve desirable pharmacological properties, particularly improved metabolic stability and oral bioavailability. [] They provide insight into the structure-activity relationships that led to the discovery of ABT-639.
Synthesis Analysis

The synthesis of ABT-639 involves several steps that utilize organic chemistry techniques to construct its complex molecular framework. The initial synthetic route includes the formation of a diphenylpiperazine backbone, which is crucial for its biological activity. Subsequent reactions involve the introduction of various functional groups to achieve the desired pharmacological properties.

The synthesis was reported to involve:

  1. Formation of the Piperazine Ring: Utilizing standard piperazine synthesis methods.
  2. Introduction of Substituents: Specific chlorinated and fluorinated groups are introduced to enhance selectivity for T-type calcium channels.
  3. Final Modifications: These include sulfonamide formation, which is critical for the compound's activity against calcium channels .
Molecular Structure Analysis

ABT-639's molecular structure is characterized by a diphenylpiperazine core with additional functional groups that enhance its selectivity and potency as a calcium channel blocker. The compound features:

  • Chlorine and Fluorine Atoms: These halogens are incorporated into the structure to improve binding affinity.
  • Sulfonamide Group: This functional group plays a significant role in its interaction with calcium channels.

The structural data can be summarized as follows:

  • InChI Key: AGPIHNZOZNKRGT-CYBMUJFWSA-N
  • SMILES Notation: [H][C@]12CCCN1CCN(C(C3=CC(S(=O)(NC4=C(C=CC=C4)F)=O)=C(C=C3Cl)F)=O)C2 .
Chemical Reactions Analysis

ABT-639 undergoes specific chemical reactions that are essential for its function as a calcium channel blocker. The primary reaction involves binding to the Cav3.2 calcium channels, blocking their activity in a voltage-dependent manner. This action inhibits calcium influx into neurons, which is critical in pain signaling pathways.

Key reactions include:

  • Voltage-Dependent Blockade: ABT-639 binds to the open state of Cav3.2 channels, preventing calcium ions from entering the cell.
  • Inhibition of Low Voltage Activated Currents: It also effectively inhibits low-voltage activated currents in neuronal cells, contributing to its analgesic effects .
Mechanism of Action

The mechanism through which ABT-639 exerts its effects involves selective inhibition of T-type calcium channels, particularly Cav3.2 channels located in peripheral sensory neurons. By blocking these channels, ABT-639 reduces neuronal excitability and decreases the release of neurotransmitters involved in pain transmission.

The process can be summarized as follows:

  1. Channel Binding: ABT-639 binds selectively to Cav3.2 channels during depolarization.
  2. Calcium Influx Inhibition: This binding prevents calcium ions from entering the neuron.
  3. Pain Signal Modulation: The reduction in intracellular calcium leads to decreased release of pro-nociceptive neurotransmitters, thereby alleviating pain .
Physical and Chemical Properties Analysis

ABT-639 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in DMSO at concentrations up to 20 mM.
  • Stability: The compound should be stored at -20°C to maintain stability.
  • Purity: It has a high purity level (≥98% as determined by HPLC) which is essential for research applications.

Other relevant data includes:

  • Log P (Partition Coefficient): A measure indicating its lipophilicity, which influences bioavailability.
  • pKa Values: These values help predict solubility and permeability characteristics under physiological conditions .
Applications

ABT-639 has significant potential applications in scientific research and clinical settings:

  • Pain Management Research: It is primarily investigated for its effectiveness in treating neuropathic pain conditions such as diabetic neuropathy.
  • Pharmacological Studies: Researchers study ABT-639 to understand T-type calcium channel dynamics and their roles in various physiological processes.
  • Drug Development: Its profile makes it a candidate for further development into therapeutic agents for chronic pain management .
Introduction to T-Type Calcium Channels in Pain Pathophysiology

Voltage-gated T-type calcium channels (Cav3) are low-voltage-activated channels comprising three subtypes: Cav3.1, Cav3.2, and Cav3.3. Among these, Cav3.2 and Cav3.1 isoforms are critically implicated in nociceptive signaling. These channels regulate neuronal excitability in dorsal root ganglia (DRG), spinal dorsal horn, and supraspinal regions, facilitating pain transmission under pathological conditions [2] [5]. During neuropathic or inflammatory states, channel dysregulation occurs through multiple mechanisms:

  • Upregulation of Cav3.2 expression in DRG and spinal cord neurons after nerve injury (e.g., spinal nerve ligation, chronic constriction injury) [3] [10]
  • Post-translational modifications such as SUMOylation or phosphorylation that enhance channel activity [3]
  • Central sensitization via increased Cav3.2-dependent burst firing in GABAergic neurons of the anterior pretectum, a brain region modulating pain perception [10]

Table 1: Pain-Related Functions of T-Type Calcium Channel Isoforms

IsoformPrimary LocalizationRole in Pain PathophysiologyExperimental Evidence
Cav3.2DRG neurons, spinal dorsal horn, anterior pretectumCentral sensitization, mechanical/cold allodyniaKO mice show reduced neuropathic pain; antisense oligonucleotides reverse allodynia [3] [10]
Cav3.1DRG neurons, thalamocortical circuitsMechanical hypersensitivity in trigeminal neuralgiaKnockout mice exhibit attenuated facial pain [6]
Cav3.3Spinal interneurons, thalamusModulatory role in neuropathic painSelective blockade reduces trigeminal pain [6]

Role of Cav3.2 and Cav3.1 Isoforms in Neuropathic and Inflammatory Pain Signaling

Cav3.2 channels are the predominant T-type isoform in nociceptive pathways:

  • Peripheral mechanisms: In diabetic neuropathy, Cav3.2 activity in IB4-positive non-peptidergic DRG neurons drives mechanical allodynia. Pharmacological blockade (e.g., with ABT-639) reverses tactile hypersensitivity in rat models of spinal nerve ligation and vincristine-induced neuropathy [4] [8].
  • Central mechanisms: Cav3.2 channels in spinal cord GABAergic interneurons and anterior pretectum parvalbumin (PV) neurons regulate bursting activity. After spared nerve injury (SNI), these neurons exhibit increased burst frequency (270.6 ± 20.6 Hz vs. 252 ± 18.7 Hz in controls) and spike proportion within bursts (20.9 ± 7.8% vs. 13.7 ± 6.8%), contributing to central sensitization [10].
  • Inflammatory mediators: Redox agents (e.g., H₂S) enhance Cav3.2 currents via cysteine modifications in the extracellular loop, amplifying inflammatory pain [3] [5].

Cav3.1 channels contribute to region-specific pain:

  • In trigeminal neuralgia, Cav3.1 upregulation in infraorbital nerve fibers mediates mechanical allodynia. Cav3.1-knockout mice show ≈50% reduction in facial hypersensitivity after nerve constriction [6].
  • Unlike Cav3.2, Cav3.1 does not undergo redox modulation, explaining its more limited role in inflammatory pain [5].

Pharmacological Targeting of T-Type Channels for Analgesia: Historical and Theoretical Frameworks

The development of T-type channel blockers has evolved through three phases:

  • Non-selective agents:
  • Early blockers like mibefradil (withdrawn due to drug interactions) and ethosuximide inhibited Cav3.2 currents but lacked isoform selectivity. Mibefradil blocked T-type currents in DRG neurons (IC₅₀ ≈ 1 μM) but also affected L-type channels and sodium channels [5] [9].
  • Inorganic cations (Ni²⁺, Zn²⁺) preferentially inhibited Cav3.2 at micromolar concentrations but were unsuitable for therapeutic use [5].
  • Selective Cav3 blockers:
  • ABT-639 emerged as a peripherally restricted, orally bioavailable Cav3.1/Cav3.2 blocker (IC₅₀ = 2.3 μM for Cav3.2, 7.6 μM for Cav3.1) with minimal activity on Cav1/Cav2 channels [4] [7]. Preclinically, it reversed mechanical allodynia in neuropathic pain models (ED₅₀ = 2 mg/kg p.o. in knee joint pain) [4].
  • Z944, a CNS-penetrant pan-T-type blocker, reduced pain in trigeminal neuralgia and spinal cord injury models but caused sedation [6] [8].
  • Clinical translation challenges:
  • Phase II trial failures: Despite promising preclinical data, ABT-639 (100 mg BID) showed no significant difference from placebo in diabetic neuropathic pain patients (mean pain score change: -2.28 vs. -2.36; p=0.582) [1].
  • Efficacy paradox: Recent studies suggest ABT-639’s weak inhibition of Cav3.2 currents (<20% block at 30 μM) compared to Z944 (≈50% at 1 μM) may explain its clinical inefficacy [8].
  • Targeting limitations: The peripherally restricted design may overlook central Cav3.2 contributions. SNI-induced allodynia requires Cav3.2 blockade in the anterior pretectum, where ABT-639 cannot act [10].

Table 2: Pharmacological Profile of ABT-639 in Preclinical and Clinical Studies

ParameterPreclinical FindingsClinical OutcomesInconsistencies
Target SelectivityIC₅₀ = 2.3 μM (Cav3.2); >30 μM for Cav1.2/Cav2.2 [4] [7]Not directly measuredWeak Cav3.2 block in recombinant systems (30 μM ABT-639: <20% inhibition) [8]
Analgesic EfficacyED₅₀ = 2 mg/kg (knee pain); reversed allodynia in CCI/vincristine models [4]No improvement vs. placebo in diabetic neuropathy [1]Central Cav3.2 contributions unaddressed [10]
PharmacokineticsOral bioavailability 73%; brain:plasma ratio 0.05:1 [4]Plasma concentrations not reportedPeripheral restriction may limit supraspinal actions

Properties

CAS Number

1235560-28-7

Product Name

Abt-639

IUPAC Name

5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide

Molecular Formula

C20H20ClF2N3O3S

Molecular Weight

455.9 g/mol

InChI

InChI=1S/C20H20ClF2N3O3S/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2/t13-/m1/s1

InChI Key

AGPIHNZOZNKRGT-CYBMUJFWSA-N

SMILES

C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F

Solubility

Soluble in DMSO, not in water

Synonyms

ABT-639; ABT 639; ABT639.

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F

Isomeric SMILES

C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.